molecular formula C7H12N2O B2551128 5-Amino-3-sec-butylisoxazole CAS No. 344353-06-6

5-Amino-3-sec-butylisoxazole

Cat. No.: B2551128
CAS No.: 344353-06-6
M. Wt: 140.186
InChI Key: FTXSQFAXWUMNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-sec-butylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-sec-butylisoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as gold(III) chloride (AuCl₃) under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by copper(I) chloride-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may employ large-scale cycloaddition reactions using metal catalysts like copper(I) or ruthenium(II). These methods are chosen for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-sec-butylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite and triethylamine.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitrile oxide intermediates.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-Amino-3-sec-butylisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-sec-butylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, influencing biological processes .

Comparison with Similar Compounds

  • 3-Amino-5-tert-butylisoxazole
  • 5-Amino-3-arylisoxazole
  • 3,5-Disubstituted isoxazoles

Comparison: 5-Amino-3-sec-butylisoxazole is unique due to its specific sec-butyl substitution, which imparts distinct steric and electronic properties. This makes it different from other isoxazoles like 3-Amino-5-tert-butylisoxazole, which has a tert-butyl group instead. The sec-butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-butan-2-yl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXSQFAXWUMNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344353-06-6
Record name 3-(butan-2-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.